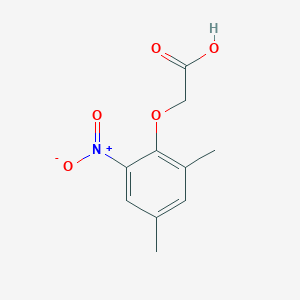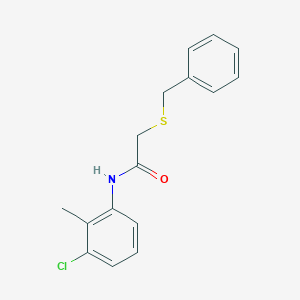![molecular formula C15H12ClN3O2S B5865673 2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5865673.png)
2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide, also known as CB-839, is a small molecule inhibitor that selectively targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. CB-839 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Mechanism of Action
2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide selectively inhibits glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase is responsible for converting glutamine to glutamate, which is then used to produce energy and biosynthetic precursors for cancer cell growth. By inhibiting glutaminase, this compound can effectively starve cancer cells of the nutrients they need to grow and divide.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of cancer. Inhibition of glutaminase by this compound leads to a reduction in the levels of glutamate and other metabolites that are essential for cancer cell growth and survival. This, in turn, leads to a decrease in cancer cell proliferation and an increase in apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide is its selectivity for glutaminase. This allows for targeted inhibition of cancer cell metabolism without affecting normal cells. However, this compound has also been shown to have limited efficacy in some types of cancer, and resistance can develop over time.
Future Directions
There are several future directions for 2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide research. One area of focus is the development of combination therapies that can enhance the efficacy of this compound. Another area of focus is the identification of biomarkers that can predict response to this compound and guide patient selection. Additionally, there is ongoing research to develop more potent and selective glutaminase inhibitors that can overcome the limitations of this compound.
Synthesis Methods
The synthesis of 2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with thiourea to form this compound. The final product is obtained through purification by column chromatography.
Scientific Research Applications
2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide has been studied extensively in preclinical models of cancer, and it has shown promising results as a potential therapeutic agent. This compound has been shown to selectively target glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase is responsible for converting glutamine to glutamate, which is then used to produce energy and biosynthetic precursors for cancer cell growth. By inhibiting glutaminase, this compound can effectively starve cancer cells of the nutrients they need to grow and divide.
properties
IUPAC Name |
2-[(3-chlorobenzoyl)carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-10-5-3-4-9(8-10)14(21)19-15(22)18-12-7-2-1-6-11(12)13(17)20/h1-8H,(H2,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNODVMLDNICXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5865625.png)
![methyl 4-{[(2-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5865634.png)
![N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5865649.png)
![2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5865653.png)

![4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865667.png)

![3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5865694.png)
![2-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5865699.png)
